(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(2-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
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Overview
Description
The compound (11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(2-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique tetracyclic structure with multiple functional groups, including chloro, methoxy, and fluorophenyl substituents, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(2-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the chloro, methoxy, and fluorophenyl groups through various substitution reactions. Common reagents used in these steps include halogenating agents, methoxylating agents, and fluorinating agents under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(2-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro, methoxy, and fluorophenyl groups can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups.
Scientific Research Applications
(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(2-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide: has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies and drug design.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound’s chemical properties make it suitable for use in materials science, such as the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of (11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(2-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracyclic structures with various substituents, such as:
- (11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(2-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
- This compound
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and tetracyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H21ClFN3O4 |
---|---|
Molecular Weight |
517.9 g/mol |
IUPAC Name |
(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(2-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide |
InChI |
InChI=1S/C28H21ClFN3O4/c1-37-21-11-10-16(29)14-19(21)31-26(34)25-23-22(24-17-7-3-2-6-15(17)12-13-32(24)25)27(35)33(28(23)36)20-9-5-4-8-18(20)30/h2-14,22-25H,1H3,(H,31,34)/t22-,23+,24?,25-/m0/s1 |
InChI Key |
MKKQYJCEOADSAI-NPZNXQLHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)[C@@H]2[C@H]3[C@@H](C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=CC=C6F |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2C3C(C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=CC=C6F |
Origin of Product |
United States |
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